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Compound of Interest

Compound Name:
2'-Chloro-2-hydroxy-5-

methylbenzophenone

CAS No.: 6280-52-0

Cat. No.: B1596592 Get Quote

Molecular Weight & Structural Characterization Guide

Executive Summary & Core Identity
2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0) represents a specialized

scaffold within the benzophenone family, distinct from the more common UV absorber 2-

hydroxy-5-methylbenzophenone (CAS: 1470-57-1) by the critical addition of an ortho-chlorine

substituent on the non-phenolic ring.[1]

This structural modification introduces steric bulk and electronic withdrawal, influencing both

the molecule's solubility profile and its excited-state dynamics.[1] In drug development, this

scaffold serves as a versatile intermediate for functionalized benzofurans and lipid-modulating

agents.[1] In materials science, it functions as a UV stabilizer mediated by Excited State

Intramolecular Proton Transfer (ESIPT).[1]
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Property Value Technical Note

CAS Registry Number 6280-52-0
Distinct from non-chlorinated

analog (1470-57-1)

Molecular Formula

Average Molecular Weight 246.69 g/mol
Used for stoichiometric

calculations

Monoisotopic Mass 246.0448 Da

Base peak for Mass

Spectrometry (

)

Exact Mass (

)
248.0418 Da

Significant secondary peak (

, ~32% abundance)

IUPAC Name
(2-chlorophenyl)(2-hydroxy-5-

methylphenyl)methanone

Melting Point 75–78 °C
Indicator of purity; sharp range

required

Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone follows a classic Friedel-

Crafts acylation mechanism.[1] Unlike the synthesis of Fenofibrate precursors which often

utilize para-substitution, this protocol targets the ortho-hydroxy position to establish the

intramolecular hydrogen bond essential for UV stability.[1]

Reaction Logic
The reaction couples p-Cresol (nucleophile) with 2-Chlorobenzoyl Chloride (electrophile) using

Aluminum Chloride (

) as the Lewis acid catalyst.[1]
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? It complexes with the acyl chloride to generate a highly electrophilic acylium ion.[1]

Why High Temperature (130°C)? Initial acylation often occurs at the oxygen (O-acylation) to

form an ester.[1] High heat drives the Fries Rearrangement in situ, migrating the acyl group

to the ortho carbon (C-acylation) to form the thermodynamically stable chelated ketone.[1]

Experimental Protocol (Self-Validating)
Standard Safety: Perform in a fume hood.

reacts violently with water.[1]

Reagent Preparation:

Charge a 3-neck flask with p-Cresol (1.0 eq) and 2-Chlorobenzoyl chloride (1.0 eq) in

Chlorobenzene (Solvent).[1]

IPC (In-Process Control):[1] Verify moisture content of solvent is <0.05% to prevent

catalyst deactivation.[1]

Catalyst Addition:

Cool mixture to 0–5 °C.

Add

(1.1–1.2 eq) portion-wise over 30 minutes.

Observation: Evolution of HCl gas indicates reaction initiation.[1]

Reaction Phase:

Slowly ramp temperature to 130 °C (reflux).

Maintain reflux for 8–10 hours.[1]

Validation: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC until ester intermediate

disappears.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylbenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching & Isolation:

Cool to 60 °C. Pour reaction mass into Ice/HCl mixture (hydrolysis of Aluminum complex).

Separate organic layer.[1][2] Wash with water -> Brine.[1]

Evaporate solvent.[1][2] Recrystallize from Methanol or Ethanol.[1]
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Caption: Friedel-Crafts acylation workflow involving in-situ Fries rearrangement to secure the

ortho-hydroxy placement.

Mechanism of Action: UV Stabilization (ESIPT)
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For researchers utilizing this molecule in material stability or photopharmacology,

understanding the Excited State Intramolecular Proton Transfer (ESIPT) is vital.[1]

The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1]

Upon UV irradiation, the molecule undergoes a barrierless proton transfer, dissipating the

energy as heat rather than destructive radical formation.[1]
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Caption: The ESIPT cycle allows the molecule to absorb UV radiation and release it harmlessly

as thermal energy.[1]

Analytical Characterization & Validation
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To ensure the integrity of the synthesized or purchased material, the following analytical

signatures must be verified.

Mass Spectrometry (Isotopic Pattern)
Due to the presence of a single Chlorine atom, the mass spectrum will exhibit a characteristic

isotope pattern.[1] This is the primary method to distinguish this molecule from its non-

chlorinated analog.[1]

Molecular Ion (

): 246.0 Da (Base Peak,

)[1]

Isotope Peak (

): 248.0 Da (

)[1]

Intensity Ratio: The height of the

peak should be approximately 32% of the

peak (Natural abundance of

).[1]

Validation: If the M+2 peak is absent or <5%, the material is likely the non-chlorinated

impurity (2-hydroxy-5-methylbenzophenone).[1]

Proton NMR ( -NMR)
Solvent:

[1]

11.5–12.0 ppm (s, 1H): Chelated Phenolic -OH.[1] (Disappears with

shake).
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2.3 ppm (s, 3H): Methyl group (-CH3).[1]

Aromatic Region: Complex multiplet due to the non-equivalent rings.[1] The 2'-chloro ring will

show distinct splitting patterns compared to a symmetric phenyl ring.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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